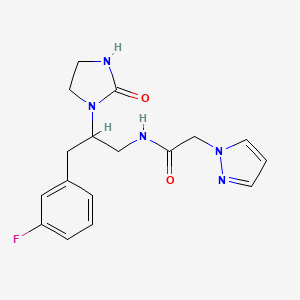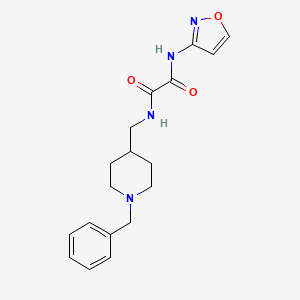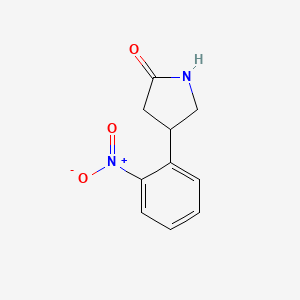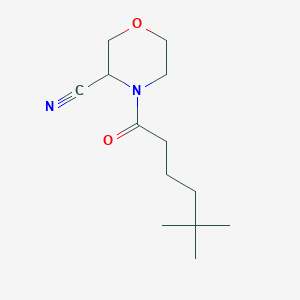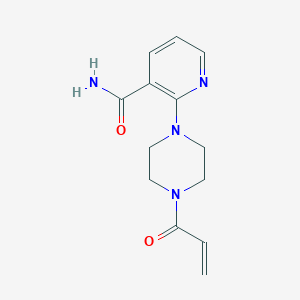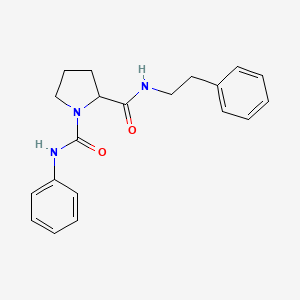
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of multiple aromatic rings (from the phenyl groups), as well as several fluorine atoms attached to these rings. The oxalamide group would be a key feature of the structure .Chemical Reactions Analysis
As an oxalamide, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or with acids to form acid-addition salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the oxalamide group. For example, the compound might have a relatively high boiling point due to the presence of the amide group .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Compounds related to the orexin receptor family, such as those studied by Piccoli et al. (2012), have shown significant implications in the modulation of feeding, arousal, stress, and drug abuse through their action on orexin receptors. This suggests that compounds with similar pharmacological profiles may have potential applications in the treatment of eating disorders or conditions associated with stress and arousal abnormalities (Piccoli et al., 2012).
Material Science
Research on fluorinated liquid crystals and their spectral shifts in the UV-visible region, as discussed by Praveen and Ojha (2012, 2014), demonstrates the significance of such compounds in enhancing the stability and performance of liquid crystal displays. These studies highlight the potential application of structurally similar compounds in developing new materials with improved optical properties and stability under UV light exposure (Praveen & Ojha, 2012), (Praveen & Ojha, 2014).
Organic Synthesis
The synthesis and structural elucidation of related compounds have provided new pathways for the development of novel synthetic methodologies. For instance, Mamedov et al. (2016) described a novel synthetic approach to oxalamides, which are valuable intermediates in pharmaceutical chemistry. This suggests that similar synthetic strategies could be applied to the synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and its derivatives for various applications in organic and medicinal chemistry (Mamedov et al., 2016).
Diagnostic Tools
Compounds bearing fluorine atoms, especially those labeled with ^18F, have been explored for their utility in positron emission tomography (PET) imaging. Katoch-Rouse et al. (2003) demonstrated the synthesis of a PET radiotracer for studying cannabinoid receptors in the brain. This highlights the potential of fluorine-containing compounds, similar in structure to N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, to serve as diagnostic tools or radiotracers for imaging studies in neuroscience and oncology (Katoch-Rouse & Horti, 2003).
Zukünftige Richtungen
The study of oxalamides and other fluorinated compounds is a vibrant field of research, with potential applications in pharmaceuticals and materials science. Future research might focus on exploring the biological activity of this compound, or on developing new synthetic methods for its preparation .
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4/c1-27-15(11-3-2-4-12(19)9-11)10-23-16(25)17(26)24-13-5-7-14(8-6-13)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAVYWMKGHXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2854796.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2854797.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
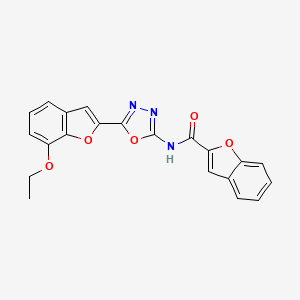
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
